molecular formula C29H24O15 B137739 Bis(acetoxymethyl)cromoglycate CAS No. 131619-07-3

Bis(acetoxymethyl)cromoglycate

Cat. No.: B137739
CAS No.: 131619-07-3
M. Wt: 612.5 g/mol
InChI Key: RIEJXTNOHSBUQV-UHFFFAOYSA-N
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Description

CG/AM is chemically designated as 1,3-bis[[2'-[[(acetoxymethyl)oxy]carbonyl]chromon-5'-yl]oxy]-2-hydroxypropane. It accumulates intracellularly via hydrolysis of its acetoxymethyl ester groups, achieving 40-fold higher intracellular concentrations than extracellular levels . CG/AM inhibits Fc epsilon receptor (FcεRI)-mediated calcium influx and mediator secretion in mast cells, with an IC50 of ~40 μM in RBL-2H3 cells . Its mechanism involves binding to nucleoside 5'-diphosphate kinase (NDPK), a cytosolic enzyme critical for GTP generation during exocytosis .

Properties

CAS No.

131619-07-3

Molecular Formula

C29H24O15

Molecular Weight

612.5 g/mol

IUPAC Name

acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3

InChI Key

RIEJXTNOHSBUQV-UHFFFAOYSA-N

SMILES

CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O

Other CAS No.

131619-07-3

Synonyms

1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane
bis(acetoxymethyl)cromoglycate
CG-AM

Origin of Product

United States

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

  • Structure : Disodium salt of 5,5′-[(2-hydroxytrimethylene)dioxy]bis(4-oxo-4H-chromene-2-carboxylic acid) .
  • Mechanism : Stabilizes mast cells by blocking calcium influx and mediator release, but acts extracellularly due to poor cell permeability .
  • Pharmacokinetics : <1% oral absorption; administered via inhalation or nasal spray. Rapidly excreted in urine (2% of dose) and feces (84%) .
  • Efficacy : Effective in asthma and allergic rhinitis but requires frequent dosing .

Nedocromil Sodium

  • Structure: Pyranoquinoline dicarboxylic acid derivative.
  • Mechanism: Similar to DSCG but with broader anti-inflammatory effects, including inhibition of eosinophil chemotaxis .
  • Pharmacokinetics : Poor oral absorption; administered via inhalation.
  • Efficacy: Comparable to DSCG in protecting against adenosine-induced bronchoconstriction in asthma patients .

KP-136

  • Structure : 8-hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (tetrazole-containing chromone) .
  • Mechanism : Inhibits mast cell degranulation and leukotriene synthesis.
  • Efficacy : Superior to DSCG in experimental asthma models, with oral bioavailability .

Ro 21-7634

  • Structure : Unspecified chromone derivative.
  • Mechanism : Potent oral antiallergic agent; inhibits IgE-mediated histamine release.
  • Efficacy : Oral ID50 of 1.14 mg/kg in rat PCA tests, outperforming DSCG (ID50 >10 mg/kg) .

Beclomethasone Dipropionate

  • Class : Inhaled corticosteroid.
  • Mechanism : Reduces inflammation via glucocorticoid receptor activation.
  • Efficacy : Superior to DSCG in reducing wheeze-free days and improving peak flow rates in juvenile asthma .

Structural and Functional Comparison Table

Compound Key Structural Features Mechanism of Action Administration Route IC50/ID50 Key Advantages
Bis(acetoxymethyl)cromoglycate Acetoxymethyl esters for lipophilicity Intracellular NDPK inhibition; blocks Ca<sup>2+</sup> influx Cell-permeant ~40 μM (RBL-2H3 cells) Enhanced intracellular activity
DSCG Disodium salt; hydrophilic chromone Extracellular mast cell stabilization Inhalation >10 mg/kg (oral) Well-established safety profile
Nedocromil Sodium Pyranoquinoline dicarboxylate Broader anti-inflammatory Inhalation Similar to DSCG Longer duration of action
KP-136 Tetrazole-substituted chromone Mast cell and leukotriene inhibition Oral Not reported Oral efficacy
Ro 21-7634 Chromone derivative (unspecified) IgE-mediated histamine inhibition Oral 1.14 mg/kg (rat PCA) High oral potency

Key Research Findings

  • CG/AM vs. DSCG : CG/AM’s cell permeability enables intracellular targeting of NDPK, a mechanism absent in DSCG . This results in superior inhibition of FcεRI-mediated exocytosis (e.g., 63% reduction in Ca<sup>2+</sup> influx at 100 μM CG/AM vs. minimal effect by DSCG) .
  • Oral Efficacy : KP-136 and Ro 21-7634 demonstrate oral activity, addressing a major limitation of DSCG and nedocromil .
  • Clinical Relevance : Beclomethasone, though a steroid, is more effective than DSCG in severe asthma, highlighting the need for combination therapies .

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